molecular formula C18H23N5O2 B5566392 N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide

N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide

Cat. No. B5566392
M. Wt: 341.4 g/mol
InChI Key: ZVHSYWCBIZBVFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine compounds involves flexible methodologies that can yield a variety of substituted pyrimidines. For instance, the synthesis of 4-(2-hexylsulfanyl-6-methyl-pyrimidin-4-ylmethyl)-morpholine was achieved through the reaction of 2-hexyl-isothiourea hydrobromide with 5,5-diethoxy-pent-3-yn-2-one, indicating the potential for diverse substitution patterns in the pyrimidine ring for compounds like N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide (Verron et al., 2007).

Molecular Structure Analysis

Pyrimidine derivatives demonstrate significant electronic polarization, with effectively planar pyrimidine rings despite high levels of substitution. Intramolecular hydrogen bonding contributes to their stability, and in some cases, forms the basis for three-dimensional hydrogen-bonded frameworks (Orozco et al., 2008).

Chemical Reactions and Properties

Reactivity patterns of pyrimidine derivatives with morpholine groups involve cross-coupling reactions, demonstrating the versatility of these compounds in forming bioactive molecules. For example, 4,6-disubstituted 2-(4-morpholinyl)pyrimidines were synthesized through palladium-catalyzed cross-coupling reactions, showcasing the chemical flexibility and potential reactivity of N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide (Martínez et al., 2012).

Physical Properties Analysis

The crystal structures of related compounds reveal interactions that stabilize their conformation, such as π–π stacking and hydrogen bonding. These interactions contribute to the solid-state packing and may influence the physical properties of N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide (Kant et al., 2012).

Chemical Properties Analysis

The chemical behavior of pyrimidine and morpholine derivatives is characterized by their interactions and reactivity with various reagents. The formation of complex product mixtures in reactions involving chloromethyl derivatives and the potential for nucleophilic substitution indicate the rich chemistry of compounds like N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide. Such properties are crucial for understanding its reactivity and potential applications in synthesis (Voskressensky et al., 2015).

Scientific Research Applications

Synthesis and Chemical Properties

  • Morpholine and pyrimidine derivatives have been synthesized through various chemical reactions, demonstrating their flexibility and potential in scientific research. For instance, the development of efficient synthesis methods for GABA_B enhancers highlights the role of such compounds in neurological studies (Verron et al., 2007). Additionally, innovative synthesis techniques, including microwave-assisted synthesis, have been employed to create novel pyrimidine derivatives with potential analgesic and anti-inflammatory activities (Chaudhary et al., 2012).

Pharmacological Applications

  • Pyrimidine derivatives have shown promise in various pharmacological applications, including anticancer and anti-inflammatory effects. For example, the exploration of 4-methyl-6-morpholinopyrimidine derivatives revealed potent anticancer activity across different human cancer cell lines (Gaonkar et al., 2018). This highlights the potential of morpholine and pyrimidine compounds in developing new therapeutic agents for cancer treatment.

Molecular Interactions and Mechanisms

  • The study of morpholine and pyrimidine compounds extends to understanding their molecular interactions and mechanisms. For instance, the discovery and optimization of pyrimidone indoline amide PI3Kβ inhibitors for treating PTEN-deficient cancers showcase the detailed molecular biology behind these compounds' action mechanisms (Certal et al., 2014). Such research is crucial for the development of targeted therapies in oncology.

Biophysical Studies

  • Biophysical studies of morpholine and pyrimidine derivatives have provided insights into their structural properties and potential biological interactions. The hydrogen-bonded sheet structures in neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines exemplify the intricate molecular arrangements that can influence the biological activity of these compounds (Orozco et al., 2008).

properties

IUPAC Name

N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]-2-propylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-2-3-15-10-14(4-5-19-15)18(24)20-12-16-11-17(22-13-21-16)23-6-8-25-9-7-23/h4-5,10-11,13H,2-3,6-9,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHSYWCBIZBVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)C(=O)NCC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide

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